Isostearyl myristate

Vue d'ensemble

Description

Isostearyl myristate is an ester derived from the reaction between isostearyl alcohol and myristic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to make the skin smooth and supple . This compound is known for its ability to enhance the texture and feel of cosmetic products, making it a popular ingredient in skincare and haircare products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isostearyl myristate is synthesized through an esterification reaction between isostearyl alcohol and myristic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water, which is a byproduct of the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, to promote the esterification reaction. The water formed during the reaction is continuously removed to drive the reaction to completion. After the reaction, the product is purified through distillation or other separation techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for isostearyl myristate. This reaction cleaves the ester bond, yielding its parent alcohol and acid:

Reaction Equation :

Key Conditions and Catalysts :

| Condition | Acid-Catalyzed | Base-Catalyzed (Saponification) |

|---|---|---|

| Catalyst | H₂SO₄, HCl, or PTSA | NaOH, KOH |

| Temperature | 80–120°C | 60–100°C |

| Solvent | Aqueous/organic biphasic | Aqueous |

| Byproduct | Water | Soap (if metal hydroxides used) |

Research Findings :

-

Hydrolysis rates depend on pH, temperature, and catalyst concentration. Acidic conditions favor reversible esterification, while alkaline conditions drive irreversible saponification .

-

In metabolic contexts, esterases enzymatically hydrolyze this compound into its components, which are further processed via β-oxidation (myristic acid) or hepatic pathways (isostearyl alcohol) .

Thermal Degradation

At temperatures >200°C, this compound decomposes via:

-

Radical chain scission : Produces alkenes, CO₂, and short-chain hydrocarbons.

-

Oxidation : Forms peroxides and carboxylic acids in the presence of O₂ .

Thermogravimetric Analysis (TGA) Data :

| Decomposition Stage | Temperature Range | Mass Loss (%) |

|---|---|---|

| Initial | 200–250°C | 15–20 |

| Major | 250–400°C | 60–70 |

Comparative Reactivity of Myristate Esters

| Ester | Hydrolysis Rate (k, h⁻¹) | Transesterification Yield (%) |

|---|---|---|

| This compound | 0.12 (pH 7, 25°C) | 45–55 (methanol, 60°C) |

| Isopropyl myristate | 0.25 (pH 7, 25°C) | 85–90 (methanol, 60°C) |

| Myristyl myristate | 0.08 (pH 7, 25°C) | 30–40 (methanol, 60°C) |

Notes: Lower reactivity of this compound correlates with steric hindrance from its branched isostearyl chain .

Applications De Recherche Scientifique

Cosmetic Applications

Isostearyl myristate is primarily used in cosmetic formulations for its emollient properties. It enhances skin feel and texture, making it a popular ingredient in creams, lotions, and makeup products.

- Emollient Properties : It provides a smooth application and helps retain moisture in the skin.

- Skin Conditioning Agent : It improves the overall feel of formulations, contributing to a luxurious texture.

Table 1: Cosmetic Formulations Containing this compound

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizers | Emollient | 5-15 |

| Sunscreens | Skin conditioning | 2-10 |

| Foundations | Texture enhancer | 1-5 |

| Lipsticks | Emollient | 3-8 |

Pharmaceutical Applications

In pharmaceuticals, this compound acts as a penetration enhancer, improving the transdermal delivery of active ingredients. Its ability to modify skin permeability makes it valuable in topical drug formulations.

- Transdermal Delivery Systems : Enhances the absorption of drugs through the skin barrier.

- Formulation Aid : Used in gels and creams to improve drug solubility and stability.

Case Study: Enhancement of Drug Permeation

A study examined the effect of this compound on the permeation of testosterone through human cadaver skin. The results indicated a significant increase in drug flux when this compound was included in the formulation, demonstrating its effectiveness as a penetration enhancer .

Table 2: Safety Profile of this compound

| Parameter | Result |

|---|---|

| Irritation potential | Minimal |

| Sensitization potential | Not sensitizing |

| Systemic toxicity | Low (NOAEL established) |

Other Applications

Beyond cosmetics and pharmaceuticals, this compound finds use in various formulations due to its unique properties:

- Food Industry : As an emulsifier or stabilizer in food products.

- Personal Care Products : In formulations for hair care and body care items.

Mécanisme D'action

Isostearyl myristate exerts its effects primarily through its emollient properties. As an emollient, it forms a thin film on the surface of the skin, which helps to reduce water loss and maintain skin hydration. This film-forming ability enhances the smoothness and suppleness of the skin. Additionally, this compound can improve the spreadability and absorption of other ingredients in cosmetic formulations, making it an effective carrier for active compounds .

Comparaison Avec Des Composés Similaires

Isostearyl myristate is often compared with other esters of myristic acid and isostearyl alcohol due to their similar chemical structures and properties. Some of the similar compounds include:

Isopropyl myristate: Known for its excellent skin penetration properties and used as a carrier for active ingredients in topical formulations.

Myristyl myristate: Used as an emollient and thickening agent in cosmetic products.

Isostearyl isostearate: Another ester used in cosmetics for its emollient and moisturizing properties.

Uniqueness: this compound is unique in its ability to provide a non-greasy, silky feel to cosmetic formulations, making it highly desirable for use in lightweight skincare products. Its excellent spreadability and compatibility with other cosmetic ingredients further enhance its appeal in the cosmetic industry .

Activité Biologique

Isostearyl myristate is an ester derived from myristic acid and isostearyl alcohol, primarily utilized in cosmetic and pharmaceutical formulations. Its unique properties make it an effective emollient and penetration enhancer, contributing to its biological activity. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula and a molecular weight of 480.48 g/mol. It is characterized by its waxy texture and hydrophobic nature, which influences its behavior in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 480.48 g/mol |

| Appearance | Waxy solid |

| Solubility | Insoluble in water, soluble in oils |

Emollient Properties

This compound functions as an emollient, providing moisture to the skin by forming a barrier that reduces transepidermal water loss (TEWL). This property is particularly beneficial in cosmetic formulations aimed at improving skin hydration.

Penetration Enhancement

Research indicates that this compound can enhance the permeability of various compounds through the skin. It acts by disrupting the lipid structure of the stratum corneum, facilitating the transport of active ingredients.

Case Study: Estradiol Transport Enhancement

A study evaluated the effect of this compound on the transdermal delivery of estradiol. The results showed a significant increase in estradiol flux when combined with isopropanol, demonstrating its efficacy as a penetration enhancer:

- Experimental Setup : Human epidermis was treated with a 50:50 mixture of isopropanol and this compound.

- Results : The permeability coefficient for estradiol increased significantly compared to control formulations without enhancers.

Safety and Toxicology

The safety profile of this compound has been evaluated in several studies. It is generally considered safe for topical use, with minimal irritation reported in dermal toxicity studies.

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Dermal Toxicity | Minimal irritation observed |

| Sensitization Studies | No significant allergic reactions noted |

| Chronic Exposure | No adverse effects on body weight or organ function |

The mechanism by which this compound enhances skin permeability involves:

- Disruption of Lipid Bilayers : It alters the lipid structure within the stratum corneum.

- Increased Solubility : Enhances the solubility of hydrophobic drugs within the skin layers.

- Diffusion Enhancement : Facilitates faster diffusion rates for active ingredients through the epidermis.

Propriétés

IUPAC Name |

16-methylheptadecyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-4-5-6-7-8-9-13-17-20-23-26-29-32(33)34-30-27-24-21-18-15-12-10-11-14-16-19-22-25-28-31(2)3/h31H,4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBHTEGUHVNKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

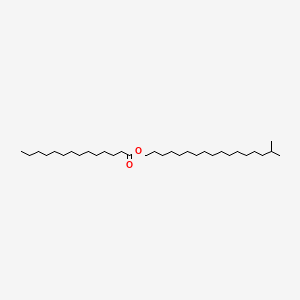

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018692 | |

| Record name | Isostearyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72576-81-9 | |

| Record name | Isostearyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSTEARYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3VX9DDD0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.